Sodium lithocholate is a sodium salt of lithocholic acid, a bile acid that plays a crucial role in the digestion and absorption of dietary fats. Lithocholic acid is classified as a secondary bile acid, formed through bacterial modification of primary bile acids in the intestines. Its chemical structure consists of a steroid nucleus with a hydroxyl group at the C-3 position, making it a monohydroxy bile acid. Sodium lithocholate is notable for its amphipathic properties, allowing it to solubilize lipids and form micelles in aqueous environments, which enhances lipid absorption in the gastrointestinal tract .
The synthesis of sodium lithocholate typically involves the conversion of lithocholic acid into its sodium salt form. This can be achieved through neutralization reactions where lithocholic acid is reacted with sodium hydroxide or sodium carbonate. The process generally involves the following steps:
Sodium lithocholate has several applications across various fields:
Research indicates that sodium lithocholate interacts with various biological systems and compounds. For instance:
Sodium lithocholate shares structural and functional similarities with other bile acids but also exhibits unique characteristics.
| Compound | Structure Features | Unique Properties |
|---|---|---|
| Sodium Cholate | Trihydroxy bile acid | More hydrophilic; less toxic than sodium lithocholate |
| Sodium Deoxycholate | Dihydroxy bile acid | Intermediate toxicity; better emulsifying properties |
| Sodium Taurocholate | Conjugated with taurine | More soluble; less cytotoxic compared to sodium lithocholate |
Sodium lithocholate stands out due to its monohydroxy structure, which contributes to its higher toxicity compared to other bile acids like sodium cholate or sodium deoxycholate. Its unique biological activity and interaction profile make it an important compound for further research into lipid metabolism and potential therapeutic applications .
Sodium lithocholate exhibits potent activation of the pregnane X receptor, a master regulator of xenobiotic and endobiotic metabolism [3] [4]. Research demonstrates that lithocholic acid activates pregnane X receptor with an effective concentration fifty (EC₅₀) of approximately 100 nanomolar, establishing it as one of the most potent endogenous pregnane X receptor ligands [5] [6]. The activation mechanism involves direct binding to the pregnane X receptor ligand-binding domain, as confirmed through fluorescence polarization assays and chimeric receptor systems [5] [6].
The 3-keto metabolite of lithocholic acid demonstrates similar pregnane X receptor activation potency to the parent compound, indicating that both the hydroxyl and ketone forms contribute to receptor activation dynamics [3] [7]. Structural analysis reveals that the α-hydroxyl group at position 3 and the cis A-B ring junction are essential for robust pregnane X receptor activation, as compounds lacking these features show significantly reduced activity [8]. In cellular reporter assays, lithocholate derivatives consistently activate pregnane X receptor-mediated transcription by 2- to 2.5-fold when using cytochrome P450 3A reporter constructs [5] [6].
The pregnane X receptor activation by sodium lithocholate demonstrates species-specific differences, with mouse pregnane X receptor showing enhanced sensitivity compared to human steroid and xenobiotic receptor [9]. This species variation is attributed to differences in the ligand-binding domain structure and coactivator protein interactions [9]. Bile acid precursors, including 7α-hydroxy-4-cholesten-3-one and 4-cholesten-3-one, also activate mouse pregnane X receptor more potently than human steroid and xenobiotic receptor, suggesting evolutionary adaptations in bile acid sensing mechanisms [9].
| Nuclear Receptor | Ligand | EC₅₀/Activation Concentration | Fold Activation | Primary Function |
|---|---|---|---|---|
| Pregnane X Receptor | Lithocholic Acid | ~100 nM | 2-2.5 fold (CYP3A reporter) | Detoxification/Phase I-II metabolism |
| Pregnane X Receptor | 3-keto-lithocholic acid | Similar to LCA | Similar to LCA | Enhanced detoxification |
| Vitamin D Receptor | Lithocholic Acid | ~100 nM | Species-dependent | Bile acid detoxification |
| Farnesoid X Receptor | Chenodeoxycholic Acid (primary) | ~10 μM | 3.2 fold (typical) | Bile acid homeostasis master regulator |
| Constitutive Androstane Receptor | Not directly activated | Indirect activation | Variable | Xenobiotic metabolism |
Pregnane X receptor activation by sodium lithocholate orchestrates a comprehensive transcriptional program targeting multiple genes involved in bile acid synthesis, transport, and metabolism [3] [4]. The primary genomic target is cytochrome P450 3A11 in mice and cytochrome P450 3A4 in humans, which catalyzes the phase I hydroxylation of lithocholic acid to less toxic metabolites such as hyodeoxycholic acid and murideoxycholic acid [3] [7]. This hydroxylation reaction represents the initial step in lithocholate detoxification, converting the toxic secondary bile acid into more hydrophilic derivatives suitable for excretion [4].
Pregnane X receptor simultaneously suppresses cholesterol 7α-hydroxylase (CYP7A1) expression, the rate-limiting enzyme in bile acid synthesis [3] [4]. This negative feedback mechanism prevents excessive bile acid production when lithocholate levels are elevated, maintaining homeostatic balance [10]. The suppression occurs through both direct transcriptional repression and indirect mechanisms involving fibroblast growth factor 15/19 induction in intestinal tissues [4] [11].
The organic anion transporting polypeptide 2 represents another critical pregnane X receptor target gene induced by lithocholate exposure [3] [4]. This basolateral transporter facilitates the uptake of bile acids from sinusoidal blood into hepatocytes, where they can undergo further metabolism by pregnane X receptor-induced enzymes [12]. The coordinated induction of uptake transporters and metabolizing enzymes creates an efficient detoxification system [4].
Pregnane X receptor activation also targets multiple efflux transporters, including multidrug resistance-associated protein 2 and multidrug resistance-associated protein 3 [11]. These transporters facilitate the excretion of conjugated bile acid metabolites through canalicular and basolateral membranes, respectively [11]. The simultaneous induction of phase I metabolism, phase II conjugation, and phase III transport represents a comprehensive detoxification response [13] [14].
| Gene Symbol | Gene Function | Regulation by PXR | Physiological Impact |
|---|---|---|---|
| CYP3A11 (mouse)/CYP3A4 (human) | Phase I hydroxylation of bile acids | Upregulated | Increased LCA detoxification |
| CYP7A1 | Rate-limiting bile acid synthesis | Downregulated | Reduced bile acid synthesis |
| OATP2 (SLCO1A4) | Basolateral bile acid uptake transporter | Upregulated | Enhanced hepatic bile acid uptake |
| SULT2A1 | Phase II sulfation enzyme | Upregulated | Increased bile acid sulfation |
| PAPSS2 | PAPS cofactor synthesis | Upregulated | Enhanced sulfation cofactor supply |
| MRP2 (ABCC2) | Canalicular efflux transporter | Upregulated | Increased biliary excretion |
| MRP3 (ABCC3) | Basolateral efflux transporter | Upregulated | Enhanced systemic clearance |
| FGF15/19 | Bile acid synthesis inhibition | Upregulated (intestinal) | Feedback inhibition of synthesis |
The transcriptional response to sodium lithocholate involves extensive cross-talk between pregnane X receptor and other nuclear receptors that collectively regulate detoxification systems and metabolic homeostasis [11]. Farnesoid X receptor, the master regulator of bile acid homeostasis, exhibits both competitive and cooperative interactions with pregnane X receptor [11]. Both receptors target cholesterol 7α-hydroxylase and fibroblast growth factor 15/19, but with different temporal and spatial patterns of regulation [15].
Pregnane X receptor demonstrates significant overlap with vitamin D receptor in terms of ligand specificity and target gene regulation [16] [11]. Both receptors respond to lithocholic acid and regulate cytochrome P450 3A and sulfotransferase 2A1 expression, creating redundant detoxification pathways [17] [11]. This overlap ensures robust protection against bile acid toxicity even when individual receptor pathways are compromised [16].
The constitutive androstane receptor works synergistically with pregnane X receptor to amplify xenobiotic responses [11]. While constitutive androstane receptor is not directly activated by bile acids, it shares target genes including cytochrome P450 2B, cytochrome P450 3A, and sulfotransferase 2A family members [11]. The coordinated activation of these receptors creates a comprehensive detoxification network capable of handling diverse toxic challenges [11].
Phase II conjugation represents a critical component of the detoxification cross-talk network [13] [14]. Pregnane X receptor strongly induces sulfotransferase 2A1, the primary enzyme responsible for lithocholate sulfation [13] [14]. Simultaneously, pregnane X receptor upregulates 3′-phosphoadenosine 5′-phosphosulfate synthetase 2, which generates the sulfate donor cofactor required for conjugation reactions [13] [14]. This coordinate regulation ensures that both the enzyme and cofactor are available for efficient phase II metabolism [18] [19].
The metabolic cross-talk extends beyond detoxification to encompass broader metabolic regulation through interactions with liver X receptor α and hepatocyte nuclear factor 4α [20] [21]. These interactions integrate bile acid homeostasis with cholesterol metabolism, glucose homeostasis, and lipid metabolism [21] [22]. The pregnane X receptor response to sodium lithocholate thus represents a node in a larger metabolic network that maintains whole-body energy homeostasis [21] [23].
| Nuclear Receptor Pair | Interaction Type | Shared Target Genes | Functional Outcome | Regulatory Mechanism |
|---|---|---|---|---|
| PXR ↔ FXR | Competitive/Cooperative | CYP7A1, FGF15/19, BSEP | Coordinated bile acid homeostasis | Ligand competition, gene co-regulation |
| PXR ↔ VDR | Overlapping ligand specificity | CYP3A, SULT2A1 | Enhanced detoxification capacity | Overlapping response elements |
| PXR ↔ CAR | Synergistic detoxification | CYP2B, CYP3A, SULT2A | Amplified xenobiotic response | Shared coactivators/corepressors |
| FXR ↔ LXRα | Opposing cholesterol regulation | CYP7A1, SHP | Cholesterol-bile acid balance | Reciprocal transcriptional control |
| PXR ↔ HNF4α | Metabolic regulation integration | CYP7A1, metabolic genes | Integrated metabolic control | Metabolic state-dependent activation |
The coordination between phase I, phase II, and phase III processes represents a sophisticated regulatory mechanism that ensures efficient detoxification of sodium lithocholate [11] [14]. Phase I hydroxylation by cytochrome P450 3A enzymes creates substrates for phase II conjugation by sulfotransferases and glucuronosyltransferases [24] [25]. The resulting conjugated metabolites are then efficiently transported out of cells by phase III efflux pumps [11]. This sequential process transforms the toxic lithocholate into water-soluble, excretable metabolites while minimizing cellular exposure to harmful intermediates [26] [24].
| Metabolic Phase | Enzyme/Transporter | Substrate | Product/Function | PXR Regulation |
|---|---|---|---|---|
| Phase I | CYP3A11/CYP3A4 | Lithocholic acid | Hyodeoxycholic acid, murideoxycholic acid | Strong induction |
| Phase I | CYP7A1 | Cholesterol | Primary bile acids | Repression |
| Phase II | SULT2A1 | Lithocholic acid, DHEA | Lithocholate sulfate | Strong induction |
| Phase II | UGT1A family | Bile acids, xenobiotics | Glucuronide conjugates | Moderate induction |
| Phase III | MRP2/MRP3 | Conjugated bile acids | Biliary/urinary excretion | Strong induction |
Virtual screening represents a fundamental computational approach for predicting the binding affinity of sodium lithocholate to various protein targets through systematic evaluation of molecular interactions. Structure-based virtual screening (SBVS) has emerged as the predominant methodology for identifying compounds that interact favorably with bile acid-binding proteins [1]. The approach utilizes three-dimensional protein structures to predict ligand binding poses and calculate binding affinities through molecular docking simulations.
AutoDock Vina has been extensively employed for screening sodium lithocholate interactions with bile acid transporters, demonstrating reliable performance in predicting binding affinities [2] [3]. In studies targeting Clonorchis sinensis sodium-bile acid co-transporter (CsSBAT), AutoDock Vina successfully identified compounds with binding affinities ranging from -6.2 to -8.5 kcal/mol [1]. The methodology involves competitive docking simulations where compounds are screened against both inward-facing and outward-facing conformational states of the transporter [2]. Validation studies using taurocholate re-docking achieved root-mean-square deviation (RMSD) values of only 2.0 Å compared to experimental binding modes, confirming the accuracy of the docking protocol [1].
Glide molecular docking provides enhanced precision for binding affinity predictions through its Standard Precision (SP) and Extra Precision (XP) modes [4] [5]. Studies investigating bile acid binding to chicken liver bile acid-binding protein (cL-BABP) demonstrated that Glide SP protocol achieved excellent re-docking accuracy with RMSD values of 0.42 and 0.26 Å for two distinct binding sites [5]. The binding affinity predictions for various bile acids, including lithocholic acid, ranged from -9.53 to -12.18 kcal/mol, with cholic acid showing superior binding affinity compared to lithocholic acid [5]. However, Glide XP results showed recognized bias toward high molecular weight compounds, necessitating careful interpretation of screening results [4].
High-throughput virtual screening enables systematic evaluation of large compound libraries against bile acid transporters [1] [6]. The approach typically employs three sequential criteria: compounds must interact more favorably with the target protein than with human homologs, demonstrate intimate interactions with both inward- and outward-facing conformational states, and bind preferentially compared to natural bile acids [1]. Studies of the human apical sodium-dependent bile acid transporter (ASBT) utilized libraries containing over 100,000 compounds and successfully identified potent inhibitors with Ki values below 100 μM [6]. The screening process achieved 94.7% accuracy in distinguishing potent from non-potent inhibitors [6].
Pharmacophore-based screening complements structure-based approaches by identifying essential molecular features required for binding activity [6] [7]. Quantitative pharmacophore models for ASBT inhibition consist of one hydrogen bond acceptor, three hydrophobic features, and five excluded volumes [6]. Neural network models derived from bile acid binding data on calcium-activated potassium channels achieved training performance of 0.9259 and successfully predicted that the C3 quasi-axial α-hydroxyl group and C24 carboxyl function constitute the essential pharmacophore for maximizing activity [7] [8].
Machine learning approaches have revolutionized binding affinity prediction through integration of molecular fingerprints and biological descriptors [6] [9]. Molecular Function Class Fingerprints of maximum diameter 6 (FCFP_6) combined with interpretable descriptors achieved receiver operating curve (ROC) statistics of 0.86-0.91 for bile salt export pump (BSEP) inhibition [9]. Bayesian classification models demonstrated leave-one-out cross-validation performance with only 5.3% false negatives and 5.3% false positives when predicting ASBT inhibition [6]. The models successfully ranked the most active compounds and provided reliable predictions for compounds with diverse chemical scaffolds [4].
Advanced screening strategies have incorporated ensemble-based approaches to improve prediction reliability [10]. Library optimization methods utilize experimental binding information or computational structural data to guide amino acid substitutions at each position, enabling rational design of peptide libraries with enhanced binding specificity [10]. These approaches have proven particularly valuable for identifying peptide receptors capable of binding small molecules when no prior knowledge of the interaction exists [10].
Molecular dynamics simulations provide detailed atomic-level insights into the dynamic behavior of sodium lithocholate binding to protein targets and the formation of stable complexes. All-atom molecular dynamics simulations enable comprehensive characterization of binding mechanisms, conformational changes, and thermodynamic properties of bile salt-protein interactions [11] [12] [5].
Classical molecular dynamics simulations have been extensively used to monitor the aggregation behavior of bile salts in aqueous solution and their interactions with membrane proteins [11] [13]. Studies employing 150 nanosecond trajectories of six different bile salts (including sodium cholate and sodium deoxycholate) at physiological concentrations revealed that aggregation follows a hierarchical process dependent on the number of hydroxyl groups and the type of conjugation [11] [13]. The largest stable aggregates form deformed spheres or ellipsoids stabilized by hydrophobic forces acting between steroid rings [11]. The aggregation kinetics of various conjugates differ significantly, with glycine-modified salts showing enhanced affinity for hydrogen bond formation while taurine derivatives require longer time periods to achieve optimum packing [11].
Enhanced sampling methodologies have proven essential for characterizing the free energy landscapes of bile salt-protein interactions [14] [15]. Umbrella sampling simulations enable calculation of potential of mean force (PMF) profiles as a function of distance from protein binding sites [14]. Studies of drug molecule interactions with bile salt micelles demonstrated that umbrella sampling provides more reliable free energy estimates compared to steered molecular dynamics approaches, which suffer from insufficient sampling convergence of the bilayer environment [15]. The methodology typically requires 50-100 nanoseconds per sampling window to achieve convergence [14].
Coarse-grained molecular dynamics simulations using the Martini force field have enabled investigation of larger systems and longer timescales relevant to bile salt aggregation and membrane interactions [16] [17] [18]. These simulations can extend to microsecond timescales and reveal aggregation numbers ranging from 4 to 42 molecules depending on the bile salt concentration and composition [16]. Studies of human intestinal fluids demonstrated that coarse-grained simulations successfully reproduce experimental observations from cryo-transmission electron microscopy, including the formation of micelles versus vesicles under different conditions [16].
Steered molecular dynamics and metadynamics simulations provide complementary approaches for exploring binding pathways and transition states [19] [15]. Enhanced sampling metadynamics simulations of sodium taurocholate transport by human sodium taurocholate co-transporting protein (hNTCP) uncovered three distinct binding modes and captured key conformational states in the substrate transport cycle [19]. The simulations revealed thermodynamic evidence supporting that changes in sodium-binding state drive taurocholate transport by exploiting the amphiphilic nature of the substrate [19].
Mixed micelle simulations have elucidated the complex behavior of bile salts in physiological environments containing phospholipids and other amphiphiles [20] [21]. Molecular dynamics studies of sodium cholate and sodium dodecylsulfate mixed micelles revealed synergistic effects among different constituent units, with interaction parameters (β₁,₂) calculated from critical micelle concentration values confirming cooperative behavior [20]. The simulations demonstrated that stable sodium dodecylsulfate cores form initially, followed by incorporation of cholate molecules that increase micelle size while decreasing the surfactant content [20].
Protein-ligand complex simulations have provided detailed characterization of bile acid binding to intracellular binding proteins [12] [5]. Studies of bile acid binding to chicken liver bile acid-binding protein revealed that residues Asp75, Lys77, His99, Gln101, and Glu110 serve as key anchoring points throughout substantial residence times [12] [5]. Molecular mechanics Poisson-Boltzmann surface area (MM/PBSA) analysis highlighted significant differences in binding free energy profiles, with cholic acid demonstrating superior binding free energy compared to other bile acids and exhibiting longer residence times within the binding pocket [5].
Self-assembly simulations have revealed the kinetics and mechanisms of bile salt micelle formation [17]. Coarse-grained simulations demonstrate that bile salt micelles primarily form through addition and removal of monomers, similar to conventional surfactants, rather than through two-stage mechanisms involving oligomer formation and subsequent aggregation [17]. The free energy barrier for removal of single bile monomers from micelles is approximately 2 kBT, substantially lower than observed for typical head-tail surfactants [17]. This low barrier enables rapid release of bile monomers, which may be biologically relevant for fat solubilization processes [17].
Quantum mechanical calculations provide fundamental insights into the electronic structure and energetics governing sodium lithocholate self-assembly processes. Density functional theory (DFT) calculations have emerged as the primary computational approach for investigating bile salt aggregation energetics at the molecular level [22] [23].
Density functional theory calculations enable accurate prediction of self-assembly free energies through systematic evaluation of intermolecular interactions [22]. Studies employing B3LYP and M06-2X functionals with 6-31++G** basis sets have successfully predicted partition coefficients for bile salt-containing systems [22]. The calculations demonstrate that bile acids associate into hydrogen-bonded chiral dimer building blocks through interactions between carboxylate groups and hydroxyl substituents [23]. These dimers organize into two-dimensional layers with unique facial amphiphilicity that determines the hierarchical organization of larger assemblies [23].
Solvation model calculations using the continuum solvation model based on density (SMD) provide critical insights into the role of aqueous environments in bile salt aggregation [22]. The SMD approach effectively accounts for the influence of water molecules on the stability of bile salt dimers and larger aggregates. Calculations reveal that solvation effects contribute significantly to the overall energetics, with solvation free energies ranging from -15 to -40 kcal/mol depending on the degree of hydroxylation and ionic state [24].
Intermolecular interaction analysis through quantum mechanical calculations has elucidated the specific forces stabilizing bile salt assemblies [23]. The primary stabilizing interactions include hydrogen bonding between hydroxyl groups and carboxylate moieties, with binding energies typically ranging from -8 to -15 kcal/mol for dimer formation [23]. Van der Waals interactions between steroid ring systems provide additional stabilization, particularly important for the hydrophobic stacking that characterizes bile salt micelles [23]. The rigid, facial amphiphilic structure of bile salts results in distinct packing arrangements compared to conventional surfactants [23].
Electronic structure calculations provide detailed characterization of charge distributions and orbital interactions that govern bile salt recognition processes [22]. Analysis of highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies reveals the electronic basis for selective binding interactions. The calculations demonstrate that the carboxylate group serves as the primary electron-donating center, while the steroid backbone provides a hydrophobic recognition surface [25] [26].
Free energy perturbation calculations enable precise determination of relative binding affinities between different bile salt analogs [27] [28]. Studies utilizing alchemical transformations have achieved accuracy within ±0.5-1.0 kcal/mol for relative binding free energy predictions [29] [28]. The methodology employs thermodynamic cycles that systematically transform one bile salt analog into another while maintaining the protein environment, enabling direct comparison of binding affinities [28].
Thermodynamic integration approaches provide complementary methods for calculating absolute binding free energies of bile salt-protein complexes [29] [30]. Independent-trajectory thermodynamic integration (IT-TI) utilizes diverse conformational sampling from multiple independent simulations to obtain more reliable free energy estimates compared to single trajectory calculations [30]. The approach achieves statistical uncertainties of approximately 0.5 kcal/mol or less and demonstrates excellent agreement with experimental binding affinities [29].
Quantum mechanical studies of aggregation energetics have revealed the thermodynamic driving forces for bile salt self-assembly [23] [24]. Atomic force microscopy combined with quantum mechanical calculations demonstrates that lithocholic acid forms highly crystalline nanostructured multilayered assemblies upon addition of water as a poor solvent [23]. The assemblies exhibit rich polymorphism depending on the chemical structure and cosolvent properties, with formation energies ranging from -5 to -25 kcal/mol [23].
Solubility and ionization property calculations provide fundamental thermodynamic parameters essential for understanding bile salt behavior in physiological environments [24]. Quantum mechanical calculations accurately predict the profound influence of nuclear hydroxyl substituents on equilibrium solubilities, with values ranging from 5 × 10⁻⁸ M for lithocholic acid to 1.6 × 10⁻³ M for ursocholic acid at 37°C [24]. The calculations confirm that intrinsic thermodynamic pKa values of all monocarboxylated bile salts in monomeric solution are similar (approximately 4.8-5.0), equivalent to propionic acid, regardless of nuclear substituents [24].